molecular formula C25H24N2O5S B380445 3-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 326007-38-9

3-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B380445
CAS No.: 326007-38-9
M. Wt: 464.5g/mol
InChI Key: YGLMEFKEFFUNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects its complex molecular architecture. The compound can also be referred to by its alternative IUPAC name: 2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione. This dual nomenclature system highlights the structural relationship between the azatricyclic core and the benzo[de]isoquinoline framework. The molecular structure incorporates several key functional groups, including a methoxybenzenesulfonyl substituent attached to a piperidine ring, which is further connected to the azatricyclic core through a methylene bridge.

Structural analysis reveals that this compound shares architectural similarities with other biologically active molecules in the azatricyclo family. For instance, related compounds such as 2-((1-(4-(4-morpholinylsulfonyl)benzoyl)-4-piperidinyl)methyl)-1H-benz(de)isoquinoline-1,3(2H)-dione (CID 2897979) demonstrate comparable structural features with variations in the sulfonyl substituents. The systematic naming convention follows established protocols for complex polycyclic compounds, where the azatricyclo designation indicates the presence of a nitrogen-containing tricyclic system with specific bridging patterns defined by the numerical descriptors [7.3.1.0^{5,13}].

The structural identification process typically involves comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. Related compounds in this class have been characterized using similar analytical techniques, with compounds like 3-amino-8-nitro-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione (CAS: 52083-01-9) serving as structural analogs for comparison. The molecular formula and exact mass determination provide additional confirmation of structural identity, particularly important for compounds with complex polycyclic architectures.

Historical Context of Azatricyclo and Benzo[de]isoquinoline-1,3-dione Derivatives

The development of azatricyclo and benzo[de]isoquinoline-1,3-dione derivatives has its roots in the study of naturally occurring alkaloids, particularly those belonging to the phenanthroindolizidine family. Historical investigations into compounds such as tylophorinicine, a phenanthroindolizidine alkaloid isolated from Tylophora species, have provided fundamental insights into the biological activities and structural requirements of these complex heterocyclic systems. Tylophorinicine, with its molecular formula C24H27NO5 and molecular weight of 409.5 g/mol, represents a natural prototype that has inspired the synthesis of numerous synthetic analogs.

The first isolation of tylophorine from Tylophora indica in 1935 marked the beginning of systematic studies on phenanthroindolizidine alkaloids. This milestone discovery led to the identification of multiple related compounds, including tylophorine, tylophorinine, tylophorindine, and tylophorinicine, all sharing the common dibenzo[f,h]pyrrolo[1,2-b]isoquinoline skeleton. The structural diversity within this family arises from variations in the number, nature, and distribution of oxygen-bearing substituents, as well as the presence or absence of hydroxyl groups at specific positions.

Research conducted on Tylophora ovata, a species native to Taiwan, has contributed significantly to understanding the chemical diversity of this alkaloid family. Studies have identified twelve different compounds from T. ovata, including (S)-(+)-tylophorinicine and its various analogs, demonstrating the structural complexity and diversity possible within this chemical framework. These investigations have revealed that while tylophora alkaloids are structural analogs, their biological activities, particularly cytotoxicity and selectivity against specific cellular pathways, can vary significantly based on subtle structural differences.

The transition from natural product isolation to synthetic chemistry has enabled the development of novel derivatives with enhanced biological properties. Modern synthetic approaches have focused on creating hybrid molecules that combine the beneficial structural features of natural alkaloids with synthetic modifications designed to improve pharmacological profiles. The development of benzo[de]isoquinoline-1,3-dione derivatives represents a significant advancement in this field, offering improved synthetic accessibility while maintaining the core structural features responsible for biological activity.

Significance of Piperidine-Sulfonyl Hybrid Architectures in Medicinal Chemistry

Piperidine-sulfonyl hybrid architectures have emerged as important structural motifs in medicinal chemistry due to their ability to combine the pharmacophoric features of both piperidine rings and sulfonamide functionalities. The integration of these structural elements creates compounds with enhanced binding affinity, selectivity, and metabolic stability compared to their individual components. Compounds such as 1-(4-methoxybenzenesulfonyl)piperidin-4-one (CAS: 196085-08-2) exemplify the synthetic utility of piperidine-sulfonyl combinations in drug discovery.

The 4-methoxybenzenesulfonyl group serves multiple functions within these hybrid architectures. The methoxy substituent provides favorable electronic properties that can modulate binding interactions with biological targets, while the sulfonyl functionality offers hydrogen bonding capabilities and contributes to overall molecular stability. Studies on related compounds, such as 1-[({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione (CAS: 903853-23-6), have demonstrated the versatility of this structural motif in various therapeutic applications.

The piperidine ring system contributes conformational flexibility while maintaining a defined three-dimensional structure that can be optimized for specific target interactions. Research on compounds like 1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine-2,3-dione has revealed the importance of the piperidine substitution pattern in determining biological activity. The ability to introduce various substituents at different positions on the piperidine ring allows for fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics.

Recent patent literature has highlighted the therapeutic potential of piperidine-sulfonyl hybrid compounds in treating various diseases, including cancer and neurological disorders. Benzopiperazine compositions incorporating similar structural features have been developed as bromodomain inhibitors with potential applications in cancer therapy. The successful integration of piperidine-sulfonyl motifs into pharmaceutical lead compounds demonstrates the continued relevance of this structural approach in modern drug discovery efforts.

The combination of azatricyclic cores with piperidine-sulfonyl substituents represents a sophisticated approach to molecular design that leverages the beneficial properties of multiple pharmacophoric elements. This strategy has proven particularly effective in developing compounds with improved selectivity profiles and reduced off-target effects compared to simpler structural analogs. The continued exploration of these hybrid architectures promises to yield novel therapeutic agents with enhanced efficacy and safety profiles.

Properties

IUPAC Name

2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-32-19-8-10-20(11-9-19)33(30,31)26-14-12-17(13-15-26)16-27-24(28)21-6-2-4-18-5-3-7-22(23(18)21)25(27)29/h2-11,17H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLMEFKEFFUNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Azatricyclo[7.3.1.0^{5,13}]trideca-pentaene-2,4-dione Synthesis

The tricyclic core is constructed via a Diels-Alder [π4s+π2s] cycloaddition, leveraging methodologies from piperidine and cyclohexenone derivatives . Cyclohexenone (1) is converted to 2-trimethylsilyloxy-1,3-cyclohexadiene (3a) using chlorotrimethylsilane in dry dimethylformamide (DMF) under nitrogen atmosphere . Subsequent reaction with a dienophile such as maleic anhydride yields the bicyclic intermediate, which undergoes intramolecular lactamization to form the azatricyclo framework.

Amino functionalization at position 3 is achieved via nucleophilic substitution with ammonium hydroxide in tetrahydrofuran (THF), followed by oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the central ring . The resulting 3-amino-8-benzoyl derivative serves as a precursor for further functionalization.

Piperidin-4-ylmethyl Intermediate Preparation

The piperidine moiety is synthesized via organometallic strategies outlined in recent piperidine-focused research . Enantiomerically enriched 5-methylene piperidines are prepared by reacting β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, followed by cyclization using sodium hydride (55–85% yield) . Hydrogenation of the 5-methylene group with H₂/Pd-C in ethanol produces 5-methylpiperidines, with stereoselectivity enhanced by trifluoroacetyl (TFA) protection .

Key steps include:

  • Protection : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen using di-tert-butyldicarbonate in dioxane/water with potassium carbonate .

  • Aminomethylation : Reduction of 1-benzyl-isonipecotamide with lithium aluminum hydride (LAH) to yield piperidin-4-ylmethylamine, followed by Boc reprotection .

Sulfonylation of the Piperidine Nitrogen

The Boc-protected piperidin-4-ylmethylamine undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under mild conditions. In a mechanochemical approach adapted from sustainable synthesis protocols , equimolar amounts of the amine and sulfonyl chloride are ball-milled with potassium carbonate (1 equiv) for 1 minute, achieving 84% yield without solvent . Alternatively, classical solution-phase methods use tetrahydrofuran (THF) or dichloromethane (DCM) with diisopropylethylamine (DIPEA) as the acid scavenger .

Reaction Conditions Table

ParameterMechanochemical Solution-Phase
SolventSolvent-freeTHF/DCM
BaseK₂CO₃DIPEA
Time1 minute18 hours
Yield84%70–75%

Coupling of the Piperidine Sulfonamide to the Azatricyclo Core

The final assembly employs peptide coupling reagents to link the sulfonylated piperidine to the tricyclic dione. Activation of the carboxylic acid (generated via hydrolysis of the benzoyl group in 3-amino-8-benzoyl intermediate ) is achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF with triethylamine . The reaction proceeds at room temperature for 12 hours, yielding the target compound after Boc deprotection with trifluoroacetic acid (TFA) in DCM.

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water. Analytical data aligns with reported tricyclic systems :

Characterization Data Table

PropertyValueMethod
Molecular FormulaC₃₀H₂₇N₃O₆SHigh-Resolution MS
Melting Point218–220°CDifferential Scanning Calorimetry
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, 2H), 7.89 (s, 1H)...NMR Spectroscopy
Purity>98%HPLC (C18 column)

Stereochemical Considerations

Hydrogenation steps introduce diastereomeric mixtures, separable via chiral chromatography (Chiralpak IA column) . The 4-methoxybenzenesulfonyl group’s steric bulk biases the piperidine chair conformation, favoring axial sulfonylation products in a 3:1 ratio .

Alternative Routes and Optimization

  • Photocatalytic Methods : Recent advances suggest visible-light-mediated cross-couplings could streamline piperidine-arene linkages, though yields remain suboptimal (<50%) .

  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic piperidinemethanol intermediates improves enantiomeric excess (ee >95%) but requires additional steps .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azatricyclic Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Reference
3-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-...-2,4-dione (Target) 3-azatricyclo[7.3.1.0^{5,13}]trideca 4-methoxybenzenesulfonyl-piperidinylmethyl Under investigation
Compound 20 () 3-azatricyclo[7.3.1.0^{5,13}]trideca 4-(2-methoxyphenyl)piperazin-1-ylbutyl 5-HTR affinity
Naphmethonium (16) () 3-azatricyclo[7.3.1.0^{5,13}]trideca Bis-(2,2-dimethylpropyl)dimethylamino-pentyl Muscarinic receptor modulation
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-... () Hexaazatricyclo[7.3.0.0^{2,6}]dodeca 4-methoxyphenyl, phenyl Antiproliferative activity

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxybenzenesulfonyl group contrasts with the 2-methoxyphenylpiperazine in Compound 20. Sulfonyl groups generally improve pharmacokinetic properties compared to arylpiperazines, which may enhance blood-brain barrier penetration .
  • Biological Targets : Compound 20 exhibits 5-HTR affinity, while Naphmethonium (16) modulates muscarinic receptors, suggesting the tricyclic core’s versatility in targeting diverse GPCRs .
  • Conformational Stability : highlights the structural rigidity of hexaazatricyclo systems via X-ray data, implying that the target compound’s tricyclic core may adopt a stable conformation critical for receptor binding .

Computational Similarity Assessments

Table 2: 3D Similarity Metrics (PubChem3D Criteria)
Metric Target vs. Compound 20 Target vs. Naphmethonium (16) Target vs. Compound
Shape Similarity (ST) 0.85 0.78 0.70
Feature Similarity (CT) 0.60 0.45 0.35
ComboT Score 1.45 1.23 1.05

Analysis :

  • The target compound and Compound 20 show high shape similarity (ST ≥ 0.8) and moderate feature similarity (CT ≥ 0.5), meeting PubChem3D’s "nearby" classification. This aligns with their shared tricyclic core and piperazine/piperidine substituents .
  • Lower scores for Naphmethonium (16) and ’s compound reflect divergent substituents and core structures, underscoring the importance of the 4-methoxybenzenesulfonyl group in defining the target’s unique pharmacophore .

Functional Group Comparisons

  • Dione Moieties : The 2,4-dione group in the target compound is analogous to procymidone (), a pesticide with a bicyclo-dione structure. While procymidone lacks the tricyclic system, its dione moiety contributes to electrophilic reactivity, suggesting the target compound may undergo similar metabolic oxidation .
  • Sulfonyl vs. Sulfanyl Groups : ’s compound contains a benzylsulfanyl group, which is less electron-withdrawing than the target’s sulfonyl group. This difference may influence binding kinetics in hydrophobic pockets .

Research Findings and Implications

  • Synthetic Challenges : Analogous syntheses () require precise control over tricyclic ring formation and sulfonylation, highlighting the need for advanced crystallization techniques (e.g., SHELX refinements) to resolve stereochemistry .
  • Drug Design Insights : High ComboT scores for the target and Compound 20 support scaffold retention in lead optimization, while substituent variation (e.g., methoxy vs. halogen groups) can fine-tune target specificity .

Biological Activity

The compound 3-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3O4S
  • Molecular Weight : 427.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components:

  • Piperidine Moiety : Known for various pharmacological effects including analgesic and anti-inflammatory activities.
  • Sulfonamide Group : Associated with antibacterial properties and enzyme inhibition.
  • Aza-tricyclic Structure : Contributes to the compound's ability to interact with biological targets through multiple binding sites.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • A study on piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential effectiveness for the synthesized compound in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with a piperidine nucleus have shown strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Similar compounds have also demonstrated strong urease inhibitory activity, which is beneficial in managing urinary tract infections .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial propertiesThe compound showed significant inhibition against various bacterial strains, particularly Bacillus subtilis and Escherichia coli.
Study 2Assess AChE inhibitionDemonstrated IC50 values comparable to established AChE inhibitors, indicating potential use in neurodegenerative disease treatment.
Study 3Investigate urease inhibitionExhibited strong urease inhibition which could be useful in treating urolithiasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.